Cas no 132034-89-0 (4-Iododibenzothiophene)

4-Iododibenzothiophene is a halogenated heterocyclic compound featuring an iodine substituent on the dibenzothiophene scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, where it serves as an electrophilic partner. The iodine atom's high reactivity facilitates efficient functionalization, enabling the introduction of dibenzothiophene motifs into complex molecular architectures. Its robust aromatic system also contributes to stability under various reaction conditions. This compound is useful in materials science, pharmaceuticals, and agrochemical research, where dibenzothiophene derivatives are employed for their electronic properties or biological activity. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
4-Iododibenzothiophene structure
4-Iododibenzothiophene structure
商品名:4-Iododibenzothiophene
CAS番号:132034-89-0
MF:C12H7SI
メガワット:310.15298
MDL:MFCD00159895
CID:827604
PubChem ID:253662266

4-Iododibenzothiophene 化学的及び物理的性質

名前と識別子

    • 4-Iododibenzo[b,d]thiophene
    • 4-Iododibenzothiophene
    • 4-iodo-dibenzothiophene
    • 4-Jod-dibenzothiophen
    • AC1L9Y9X
    • AC1Q4P99
    • AK136636
    • dibenzo[b,d]thiophene, 4-iodo-
    • KB-242453
    • SureCN355686
    • SKILYZCQRUBEIH-UHFFFAOYSA-N
    • InChI=1/C12H7IS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7
    • DB-027073
    • SB66783
    • SY030029
    • 6-IODO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
    • SCHEMBL355686
    • AKOS022171946
    • DTXSID10332506
    • DS-5549
    • I0947
    • Dibenzothiophene, 4-iodo-
    • CS-W012068
    • 132034-89-0
    • MFCD00159895
    • C12H7IS
    • MDL: MFCD00159895
    • インチ: InChI=1S/C12H7IS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
    • InChIKey: SKILYZCQRUBEIH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C3=C(C(=CC=C3)I)S2

計算された属性

  • せいみつぶんしりょう: 309.93091
  • どういたいしつりょう: 309.93132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 28.2Ų

じっけんとくせい

  • 密度みつど: 1.832±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 100.0 to 104.0 deg-C
  • ようかいど: Insuluble (1.5E-4 g/L) (25 ºC),
  • PSA: 0

4-Iododibenzothiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB456486-1 g
4-Iododibenzothiophene; .
132034-89-0
1g
€95.30 2023-07-18
Chemenu
CM159985-25g
4-Iododibenzo[b,d]thiophene
132034-89-0 95%+
25g
$254 2024-08-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I40140-25g
4-Iododibenzo[b,d]thiophene
132034-89-0 98%
25g
¥1112.0 2023-09-07
Chemenu
CM159985-5g
4-Iododibenzo[b,d]thiophene
132034-89-0 95%+
5g
$67 2024-08-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I40140-5g
4-Iododibenzo[b,d]thiophene
132034-89-0 98%
5g
¥279.0 2023-09-07
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB29081-25g
4-Iododibenzothiophene
132034-89-0 97%
25g
2281.00 2021-07-09
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB29081-5g
4-Iododibenzothiophene
132034-89-0 97%
5g
629.00 2021-07-09
Alichem
A169004956-10g
4-Iododibenzo[b,d]thiophene
132034-89-0 95%
10g
$170.00 2022-04-03
Chemenu
CM159985-1g
4-Iododibenzo[b,d]thiophene
132034-89-0 95%+
1g
$39 2022-06-13
Chemenu
CM159985-5g
4-Iododibenzo[b,d]thiophene
132034-89-0 95%+
5g
$153 2021-06-16

4-Iododibenzothiophene 関連文献

4-Iododibenzothiopheneに関する追加情報

Introduction to 4-Iododibenzothiophene (CAS No. 132034-89-0)

4-Iododibenzothiophene, identified by the Chemical Abstracts Service Number (CAS No.) 132034-89-0, is a significant heterocyclic compound that has garnered considerable attention in the field of organic synthesis and pharmaceutical research. This compound belongs to the dibenzothiophene family, characterized by a fused ring system consisting of two benzene rings connected by a sulfur atom. The introduction of an iodine substituent at the 4-position enhances its utility as a versatile intermediate in various chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

The structural motif of 4-Iododibenzothiophene combines the aromatic stability of benzene rings with the electron-withdrawing properties of the sulfur atom, which significantly influences its reactivity. The presence of the iodine atom at the 4-position further modulates its electronic characteristics, making it an attractive candidate for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many biologically active compounds.

In recent years, 4-Iododibenzothiophene has been extensively explored in the development of pharmaceuticals and agrochemicals. Its structural framework is closely related to several natural products and drug candidates, where dibenzothiophene derivatives exhibit diverse biological activities. For instance, studies have shown that modifications of the dibenzothiophene core can lead to compounds with potential antimicrobial, antiviral, and anticancer properties. The ease with which 4-Iododibenzothiophene can be functionalized has made it a preferred scaffold for medicinal chemists seeking to design novel therapeutic agents.

One of the most compelling aspects of 4-Iododibenzothiophene is its role in materials science, particularly in the field of organic electronics. The compound’s ability to undergo efficient π-conjugation due to its aromatic structure makes it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. Researchers have leveraged its reactivity to integrate 4-Iododibenzothiophene into polymers and small-molecule semiconductors, enhancing their performance in electronic applications. The introduction of an iodine atom also allows for further derivatization, enabling fine-tuning of electronic properties such as charge transportability and energy levels.

The synthesis of 4-Iododibenzothiophene typically involves methods that establish the dibenzothiophene core before introducing the iodine substituent at the desired position. Common approaches include cyclization reactions involving thioanisole derivatives or palladium-catalyzed cross-coupling reactions between dibenzo[b,d]thiophen-4-ol and organohalides. Advances in synthetic methodologies have improved the efficiency and yield of these processes, making 4-Iododibenzothiophene more accessible for industrial applications.

Recent research has highlighted the importance of regioselectivity in the functionalization of 4-Iododibenzothiophene. Studies have demonstrated that controlling the reaction conditions can lead to selective iodination at specific positions on the ring system, which is crucial for obtaining desired derivatives without unwanted side products. This level of control has been achieved through careful selection of catalysts, ligands, and reaction solvents, enabling chemists to tailor the molecular structure with precision.

The pharmacological potential of 4-Iododibenzothiophene derivatives has been further explored through computational modeling and high-throughput screening techniques. These approaches have identified novel scaffolds with promising biological activity against targets such as kinases and ion channels. For example, computational studies have suggested that certain modifications of 4-Iododibenzothiophene can enhance binding affinity to protein targets involved in neurological disorders, opening new avenues for drug discovery.

In conclusion, 4-Iododibenzothiophene (CAS No. 132034-89-0) represents a versatile and highly functionalized heterocyclic compound with broad applications across multiple disciplines. Its utility as an intermediate in pharmaceutical synthesis, its role in materials science, and its potential for further derivatization make it a compound of significant interest. As research continues to uncover new applications and synthetic strategies for this molecule, its importance is expected to grow further within both academic and industrial settings.

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